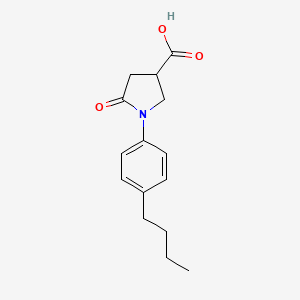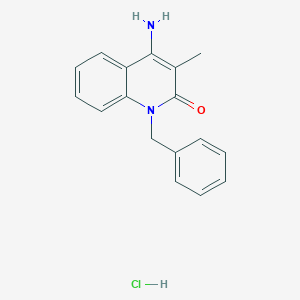
5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Bromo-1-(2-(m-tolyloxy)ethyl)indoline-2,3-dione” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are found in proteins in the form of amino acids, such as tryptophan .
Molecular Structure Analysis
The indoline ring system in the molecule is almost planar, with the largest deviation from the mean plane being 0.016 (2) Å in molecule A and 0.040 (13) Å in molecule B . The ethyl group is nearly perpendicular to the indoline ring system with C-C-N-C torsion angles of -94.8 (3) and 93.0 (3)° in molecules A and B, respectively .Physical and Chemical Properties Analysis
The title compound, C10H8BrNO2, crystallizes with two independent molecules (A and B) in the asymmetric unit . In the crystal, the two molecules are inclined to each other, making a dihedral angle of 6.28 (8)° . The molecular weight is 240.05 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One pot multicomponent synthesis techniques utilizing microwave and ultrasound irradiation have been developed for the synthesis of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones and their bromo derivatives from 1H-indole-2,3-dione or 5-bromo-1H-indole-2,3-dione. These compounds exhibit significant in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ashok et al., 2015).
Enantiomeric Resolution and Simulation Studies
Enantiomeric resolution and simulation studies of four enantiomers of a related bromo compound on a Chiralpak IA column have been conducted, showcasing the importance of chiral analysis in pharmaceutical research. The chiral recognition mechanism was investigated, emphasizing hydrogen bonding and π–π interactions (Ali et al., 2016).
Quantum Chemical Investigations
Quantum chemical investigations of novel succinimide derivatives, including bromo derivatives, have been performed to study the structure-activity relationship (SAR) of these molecules. These studies provide insights into the chemical activity and potential biological applications of these compounds (Cvetković et al., 2019).
Anticancer Activity
The synthesis and evaluation of new 5-bromo derivatives of indole and spiroindole phytoalexins have been explored for their biological activity on human tumor cell lines. The presence of bromine in the indole or indoline skeleton at the C-5 position has shown to increase anticancer activity, particularly against leukemia cell lines (Očenášová et al., 2015).
Analytical Chemistry
Crystal structure, Hirshfeld surface analysis, and DFT studies of the title compound have been conducted to understand its molecular structure and interactions. These studies are crucial for the development of new materials and drugs, providing a basis for understanding the properties of such compounds (Abdellaoui et al., 2019).
Zukünftige Richtungen
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Future research may focus on the synthesis of new indole derivatives and their potential applications in medicine .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Eigenschaften
IUPAC Name |
5-bromo-1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO3/c1-11-3-2-4-13(9-11)22-8-7-19-15-6-5-12(18)10-14(15)16(20)17(19)21/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVIOHDYKDLKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)


![4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751882.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2751888.png)
![N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751889.png)

![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2751894.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2751897.png)


![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2751901.png)
